molecular formula C14H21BrClNO B1528882 3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride CAS No. 1220017-73-1

3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride

Cat. No. B1528882
CAS RN: 1220017-73-1
M. Wt: 334.68 g/mol
InChI Key: YQKMXAOXSWZRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride” is a chemical compound with the molecular formula C15H23BrClNO . It is used in pharmaceutical intermediates . The compound is stored in a dry room at room temperature .

Scientific Research Applications

Organic Synthesis and Catalysis

Research demonstrates the catalytic efficiency of dirhodium complexes in oxidizing phenols and anilines, utilizing tert-butyl hydroperoxide for generating tert-butylperoxy radicals. This methodology could be applicable to derivatives of "3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride" for selective oxidation processes in synthetic chemistry (Ratnikov et al., 2011).

Material Science and Polymer Chemistry

The study of zinc complexes with Schiff and Mannich bases reveals insights into the spin interaction and oxidation processes, which are crucial for developing advanced materials with specific magnetic and electronic properties. Such investigations could hint at the utility of "3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride" in designing new materials (Orio et al., 2010).

Medicinal Chemistry and Drug Design

Functionalized pyrrolidines have shown to inhibit alpha-mannosidase activity and demonstrate selective cytotoxicity towards human tumor cells, suggesting potential applications in developing therapeutic agents. This indicates the potential medicinal chemistry applications of pyrrolidine derivatives, including "3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride," in cancer research and treatment (Fiaux et al., 2005).

properties

IUPAC Name

3-(4-bromo-2-tert-butylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c1-14(2,3)12-8-10(15)4-5-13(12)17-11-6-7-16-9-11;/h4-5,8,11,16H,6-7,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKMXAOXSWZRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.